molecular formula C7H3BrFN B1333829 3-Bromo-5-fluorobenzonitrile CAS No. 179898-34-1

3-Bromo-5-fluorobenzonitrile

Cat. No. B1333829
M. Wt: 200.01 g/mol
InChI Key: IADLVSLZPQYXIF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzonitriles, including 3-bromo-5-fluorobenzonitrile, has been explored through different methods. A notable approach for synthesizing 2-bromo-3-fluorobenzonitrile, which shares a similar halogenation pattern, involves the bromodeboronation of aryl boronic acids using NaOMe as a catalyst . Although this method does not directly synthesize 3-bromo-5-fluorobenzonitrile, it provides insight into the halodeboronation process that could be applicable to its synthesis. Additionally, an improved synthesis route for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been reported, which starts with 3-bromo-5-fluorobenzonitrile and involves a Sonogashira coupling reaction .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-fluorobenzonitrile has been studied using various spectroscopic methods. Vibrational spectroscopic investigations, including FTIR and FT-Raman spectra, have been conducted to analyze the fundamental modes of the compound . Computational methods such as density functional theory (DFT) have been used to determine the optimum molecular geometry and to compare with experimental values. The study of the molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

3-Bromo-5-fluorobenzonitrile serves as a precursor for various chemical reactions. For instance, it has been used as a starting material for the synthesis of PET radioligand precursors . The presence of a nitrile group allows for further functionalization, such as conversion into amides or amines, which are valuable in pharmaceutical chemistry. The halogen atoms also provide opportunities for cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-fluorobenzonitrile are influenced by the presence of the halogen atoms and the nitrile group. The compound's vibrational spectra provide information about its structural properties . Theoretical calculations of non-linear optical (NLO) properties, polarizability, and hyperpolarizability offer insights into the electronic characteristics of the molecule. Additionally, natural bond orbital (NBO) analysis can reveal information about hyperconjugative interactions and charge delocalization within the molecule .

Scientific Research Applications

  • Metabotropic Glutamate Subtype 5 Receptor Imaging

    • Field : Medical Imaging
    • Application : 3-Bromo-5-fluorobenzonitrile is used in the preparation of the radiotracer [18F]FPEB, which is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5) .
    • Method : The radiotracer [18F]FPEB is synthesized and used in PET scans to image mGluR5 in the human brain .
    • Results : This method allows for the quantification of mGluR5 receptors in the human brain, which can be useful in both within-subject studies (e.g., receptor occupancy) and between-subject studies (e.g., patients vs. healthy subjects) .
  • OLED Applications

    • Field : Organic Electronics
    • Application : 3-Bromo-5-fluorobenzonitrile is used as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications .
    • Method : The compound is used in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination to synthesize TADF dyes .
    • Results : The resulting OLED device shows a maximum current efficiency of 16.3 cdA-1, a maximum powder efficiency of 12.2 lmW-1, and an external quantum efficiency of 5% .
  • Vibrational Spectroscopic Investigations

    • Field : Physical Chemistry
    • Application : 3-Bromo-5-fluorobenzonitrile is used in vibrational spectroscopic investigations .
    • Method : The FTIR and FT-Raman spectra of the compound are recorded and analyzed using density functional theory (DFT/B3LYP) method with 6-31+G(d,p) and 6-311++G(d,p) basis sets .
    • Results : The results provide a complete vibrational assignment and analysis of the fundamental modes of the compound .
  • Synthesis of Fluorinated Benzonitrile Building Block

    • Field : Organic Synthesis
    • Application : 3-Bromo-5-fluorobenzonitrile is used as a building block in the synthesis of fluorinated benzonitrile .
    • Method : The specific synthetic route would depend on the target molecule, but it typically involves nucleophilic aromatic substitution reactions .
    • Results : The resulting fluorinated benzonitrile compounds can be used in various applications, including drug discovery and OLED research .
  • Preparation of Radiotracer [18F]FPEB

    • Field : Radiochemistry
    • Application : 3-Bromo-5-fluorobenzonitrile is used in the preparation of the radiotracer [18F]FPEB for PET imaging .
    • Method : The compound is used in an automated radiosynthesis process to produce [18F]FPEB .
    • Results : The resulting radiotracer can be used in clinical research for imaging the metabotropic glutamate subtype 5 receptor (mGluR5) .
  • Synthesis of Fluorinated Benzonitrile Building Block
    • Field : Organic Synthesis
    • Application : 3-Bromo-5-fluorobenzonitrile is used as a building block in the synthesis of fluorinated benzonitrile .
    • Method : The specific synthetic route would depend on the target molecule, but it typically involves nucleophilic aromatic substitution reactions .
    • Results : The resulting fluorinated benzonitrile compounds can be used in various applications, including drug discovery and OLED research .

Safety And Hazards

3-Bromo-5-fluorobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADLVSLZPQYXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382585
Record name 3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzonitrile

CAS RN

179898-34-1
Record name 3-Bromo-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179898-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above oxime (3.76 g, 17.24 mmol) and copper (II) acetate (370 mg) were dissolved in acetonitrile (100 cm3) under nitrogen and heated under reflux. After 5 h, the mixture was evaporated, the residue taken into EtOAc, washed with sulfuric acid (1N), water, brine, dried (MgSO4) and evaporated to give 3-fluoro-5-bromobenzonitrile (3.08 g, 15.39 mmol, 89%) which was used without further purification.
Name
oxime
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar was charged with 1,3-dibromo-5-fluorobenzene (7.70 g, 30.3 mmol), DMF (45 mL), pyridine (4.9 mL), and copper (I) cyanide (2.72 g, 30.3 mmol) under nitrogen. A reflux condenser was attached to the flask. The green, cloudy mixture was stirred at reflux for 3 h. Once lower Rf impurities were observed, the reaction was allowed to cool to room temperature. The reaction was quenched with 30 mL of ether, and a precipitate formed in the dark solution. The precipitate was gravity-filtered though Celite. The filtrate was rinsed three times with ether (100 mL/50 g bromide). The isolated solution was added to a separatory funnel. The organic layer was washed with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL), followed by saturated ammonium chloride solution (2×30 mL) and saturated sodium bicarbonate (30 mL). The aqueous layers were extracted with ether (3×40 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The product was purified by flash column chromatography to yield 3-bromo-5-fluorobenzonitrile (2.10 g, 35%). 1H NMR (400 MHz, CDCl3): δ 7.62 (s, 1 H), 7.54-7.50 (m, 1 H), 7.35-7.32 (m, 1 H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
33
Citations
FG Siméon, AK Brown, SS Zoghbi… - Journal of medicinal …, 2007 - ACS Publications
… The coupling of 3-bromo-5-fluorobenzonitrile with trimethylsilylacetylene (TMSA) gave the silylated alkyne 13 in high yield. This was efficiently desilylated with tetrabutylammonium …
Number of citations: 93 pubs.acs.org
S Jeyavijayan, E Gobinath… - Indian Journal of Pure & …, 2018 - op.niscpr.res.in
… The FTIR and FT-Raman spectra of 3-bromo-5-fluorobenzonitrile (BFBN) have been recorded in the regions 4000-400 cm-1 and 3500-400 cm-1, respectively. Utilizing the observed FT-…
Number of citations: 2 op.niscpr.res.in
JQ Wang, W Tueckmantel, A Zhu, D Pellegrino… - Synapse, 2007 - Wiley Online Library
… , which had proven superior in similar cases involving aryl bromides (Alagille et al., 2005), the use of which was suggested by the commercial availability of 3-bromo-5-fluorobenzonitrile…
Number of citations: 95 onlinelibrary.wiley.com
MB Gopinathan, C Jin, KS Rehder - Synthesis, 2009 - thieme-connect.com
… }-5-fluorobenzonitrile, a precursor for PET radioligand [ ¹8 F]SP203, is described, wherein a new synthon was employed for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile. The …
Number of citations: 2 www.thieme-connect.com
SK Shin, SH Han, JY Lee - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
… (3-(9H-Carbazol-9-yl)phenyl)boronic acid, 3-bromo-5-fluorobenzonitrile, 9H-carbazole-3-carbonitrile and tetrakis(triphenylphosphine) palladium(0) were purchased from P&H tech Co. …
Number of citations: 48 pubs.rsc.org
N Pribut, AE Basson, WAL van Otterlo… - ACS Medicinal …, 2019 - ACS Publications
… Installation of the required 3-bromo-5-cyanophenyl functionality by way of an S N Ar reaction was readily achieved with 3-bromo-5-fluorobenzonitrile in the presence of Cs 2 CO 3 to …
Number of citations: 17 pubs.acs.org
CLF Pooley, JP Edwards, ME Goldman… - Journal of medicinal …, 1998 - ACS Publications
… 3-Bromo-5-fluorobenzonitrile. A 1-L round-bottom flask equipped with a magnetic stir bar … The product, 3-bromo-5-fluorobenzonitrile, was purified by flash column chromatography (30 …
Number of citations: 70 pubs.acs.org
K Lim, D Labaree, S Li, Y Huang - Applied Radiation and Isotopes, 2014 - Elsevier
… Compound 7 was prepared as a yellowish solid in 72% yield (478.2 mg, 2.15 mmol), in a procedure similar to that for compound 5, using 3-bromo-5-fluorobenzonitrile (6) (594.5 mg, …
Number of citations: 27 www.sciencedirect.com
DF Burdi, R Hunt, L Fan, T Hu, J Wang… - Journal of medicinal …, 2010 - ACS Publications
… The title compound was prepared via the procedure used for 5i, substituting 3-bromo-5-fluorobenzonitrile for 3-bromobenzonitrile. Preparative HPLC afforded 3-fluoro-5-(2-(pyridin-2-yl)-…
Number of citations: 37 pubs.acs.org
X Fu, X Zhang, C Qian, Z Ma, Z Li, H Jiang… - Chemistry of …, 2022 - ACS Publications
… Following the same procedure for the synthesis of CNPyBCz, CNBrBCz was obtained as a white powder by using 3-bromo-5-fluorobenzonitrile in place of 2-cyano-3-fluoropyridine (…
Number of citations: 10 pubs.acs.org

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